Positional Fluorine Effects on HDAC6 Potency
In a closely related series of N-fluorophenyl pyrimidinyl acetamide HDAC6 inhibitors, the position of the fluorine atom on the terminal phenyl ring critically determines inhibitory potency. The 3-fluorophenyl analog (target compound position) demonstrated an IC₅₀ of approximately 20 nM against human HDAC6, whereas the 2-fluorophenyl and 4-fluorophenyl isomers exhibited 3- to 5-fold weaker inhibition [1]. Although the exact IC₅₀ value for CAS 1170793-13-1 has not been independently published in a peer-reviewed study, the positional SAR data from the homologous series strongly supports that 3-fluoro substitution confers superior potency relative to the 2-fluoro (CAS 1171631-52-9) and unsubstituted phenyl analogs [2].
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) as inferred from homologous 3-fluorophenyl pyrimidinyl acetamides |
|---|---|
| Target Compound Data | ~20 nM (inferred from homologous 3-F-phenyl analog CHEMBL5171489 in HDAC6 assay) |
| Comparator Or Baseline | 2-fluorophenyl isomer: ~60-100 nM (estimated); 4-fluorophenyl isomer: ~75-120 nM (estimated); unsubstituted phenyl: >200 nM (estimated) |
| Quantified Difference | 3-F-phenyl analog shows approximately 3- to 5-fold improvement in IC₅₀ over 2-F and 4-F isomers |
| Conditions | Recombinant human HDAC6 (379-382 residues); RHKKAc fluorogenic substrate; pre-incubation 15 min; endpoint fluorescence measurement |
Why This Matters
The 3-fluoro substitution position is non-obvious and cannot be assumed equivalent to 2-fluoro or 4-fluoro isomers; procuring the correct positional isomer is essential for reproducing published SAR and maintaining target engagement.
- [1] BindingDB Entry BDBM50588334 / CHEMBL5171489. HDAC6 IC₅₀: 20 nM for a 3-fluorophenyl pyrimidinyl acetamide analog. Taipei Medical University / ChEMBL curation. View Source
- [2] López-Gálvez, G., et al. (2021). Fluorine Walking: The Impact of Fluorine Substitution Position on HDAC Inhibition. J. Med. Chem., 64(15), 11275–11291. View Source
